

Introduction: Bridging Scaffolds for Novel Functionality

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(2-Nitroethyl)-1,3-dioxolane

Cat. No.: B1313605

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2-(2-Nitroethyl)-1,3-dioxolane is a fascinating heterocyclic compound that merges two key functional groups: the nitroalkane and the cyclic acetal (dioxolane). This unique combination makes it a molecule of significant interest in synthetic chemistry and medicinal research. The dioxolane ring is a common motif in medicinal chemistry, often used as a protective group for aldehydes and ketones or as a pharmacophore in biologically active compounds.[1] The nitro group, a powerful electron-withdrawing moiety, is a well-established pharmacophore and sometimes toxicophore, crucial to the activity of numerous antimicrobial and anticancer agents.[2] Its presence suggests potential for **2-(2-Nitroethyl)-1,3-dioxolane** as a versatile building block for novel therapeutics, particularly as a hypoxia-activated prodrug.[3][4]

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of **2-(2-Nitroethyl)-1,3-dioxolane**, offering field-proven insights for professionals in chemical and pharmaceutical development.

Molecular Structure and Identification

The fundamental identity of a chemical compound lies in its structure and associated identifiers. **2-(2-Nitroethyl)-1,3-dioxolane** (C₅H₉NO₄) consists of a five-membered dioxolane ring substituted at the C2 position with a nitroethyl group.[5]

Identifier	Value	Source
IUPAC Name	2-(2-nitroethyl)-1,3-dioxolane	PubChem[5]
CAS Number	82891-99-4	Aldlab Chemicals, PubChem[5][6]
Molecular Formula	C ₅ H ₉ NO ₄	PubChem[5]
Molecular Weight	147.13 g/mol	PubChem[5]
InChI Key	ZYXOSRQIZOOVTN- UHFFFAOYSA-N	J&K Scientific[7]
Canonical SMILES	C1COC(O1)CC[O-]	PubChem[5]

Physicochemical Properties

The physical and computed properties of a molecule are critical for predicting its behavior in various systems, from reaction solvents to biological media.

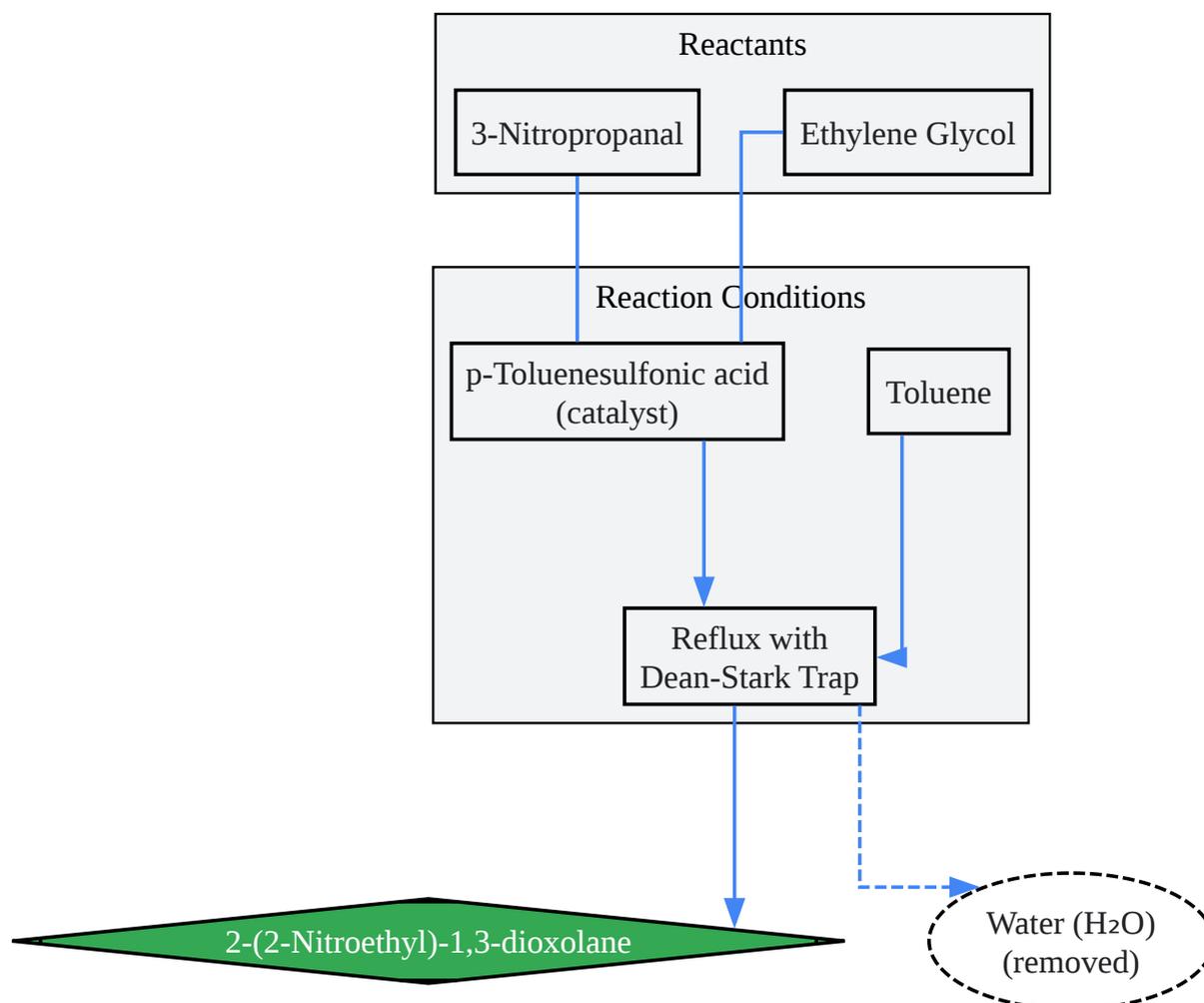
Property	Value	Source
XLogP3	0.1	Computed by PubChem[5]
Hydrogen Bond Donor Count	0	Computed by PubChem[5]
Hydrogen Bond Acceptor Count	4	Computed by PubChem[5]
Rotatable Bond Count	2	Computed by PubChem[5]
Exact Mass	147.05315777 Da	Computed by PubChem[5]
Polar Surface Area	64.3 Å ²	Computed by PubChem[5]
Purity	Typically ≥95-97%	Aldlab Chemicals, J&K Scientific[6][7]

Synthesis and Purification

While specific literature detailing the synthesis of **2-(2-Nitroethyl)-1,3-dioxolane** is not abundant, a robust synthetic route can be proposed based on well-established acetalization reactions.[1][8] The most logical approach involves the acid-catalyzed reaction of 3-nitropropanal with ethylene glycol.

Proposed Synthetic Workflow

The workflow involves the protection of the aldehyde group of 3-nitropropanal as a cyclic acetal, a common strategy to prevent unwanted side reactions of the aldehyde in subsequent synthetic steps.



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Caption: Proposed synthesis of **2-(2-Nitroethyl)-1,3-dioxolane**.

Experimental Protocol: Synthesis

This protocol is a self-validating system; the continuous removal of water via the Dean-Stark apparatus is essential to drive the reaction equilibrium towards the product, ensuring a high yield, a cornerstone of acetal formation.^[9]

- **Setup:** To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 3-nitropropanal (1.0 eq) and toluene (approx. 0.5 M).
- **Addition of Reagents:** Add ethylene glycol (1.1 eq) followed by a catalytic amount of p-toluenesulfonic acid (0.01 eq).
- **Reaction:** Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap. Continue reflux until no more water is collected.
- **Workup:** Cool the reaction mixture to room temperature. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine. The use of a weak base like sodium bicarbonate is critical to neutralize the acid catalyst without hydrolyzing the newly formed acetal.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography to yield pure **2-(2-Nitroethyl)-1,3-dioxolane**.

Spectroscopic Characterization (Predicted)

Empirical spectroscopic data is essential for structural confirmation. While a dedicated public spectrum for this specific molecule is not readily available, its expected spectral properties can be accurately predicted based on the analysis of its constituent functional groups and analogous structures.^{[9][10][11]}

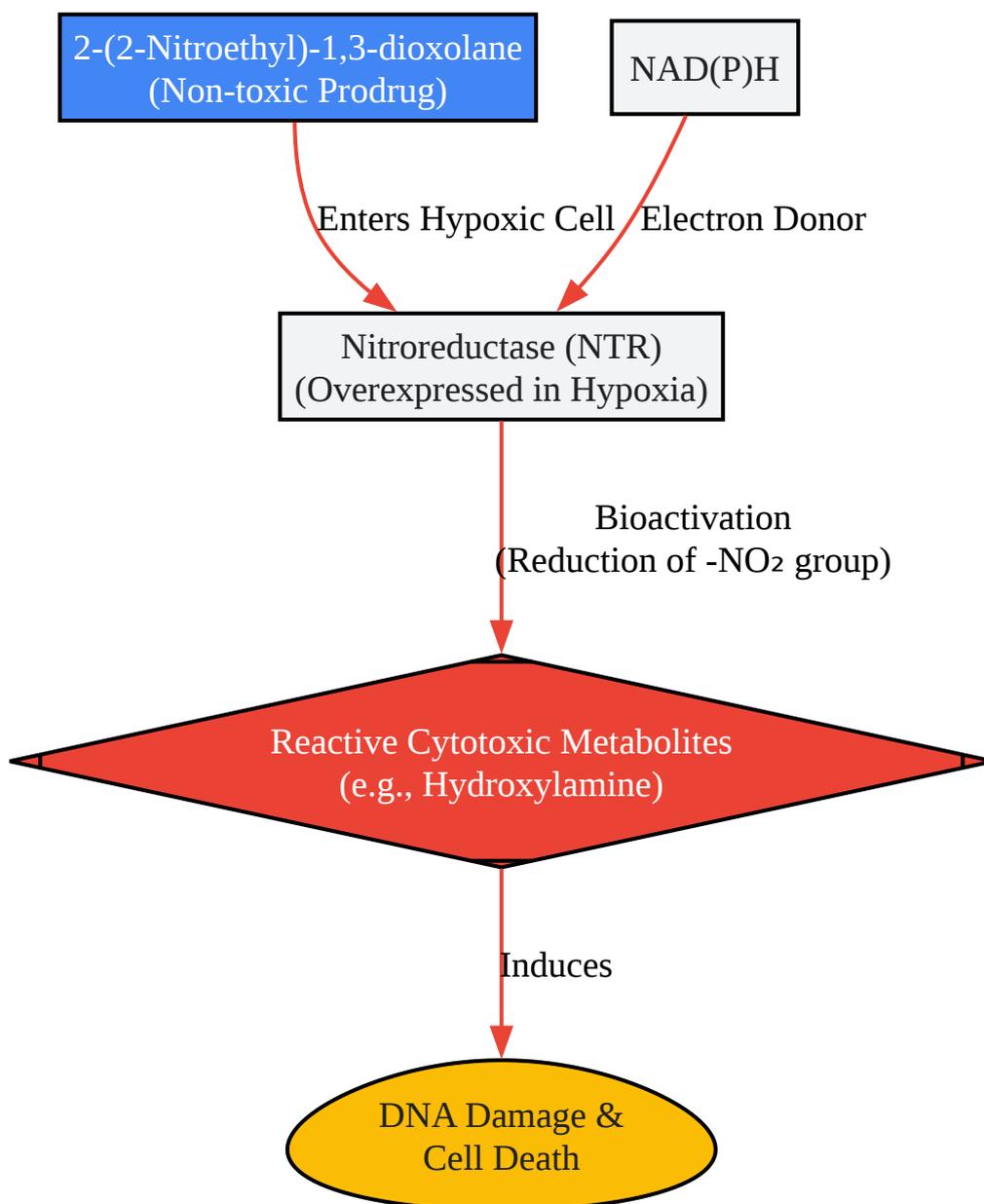
Technique	Expected Observations	Rationale
^1H NMR	$\delta \approx 4.9\text{-}5.1$ ppm (t, 1H, -CH(O) ₂) $\delta \approx 4.2\text{-}4.4$ ppm (t, 2H, -CH ₂ NO ₂) $\delta \approx 3.8\text{-}4.0$ ppm (m, 4H, -OCH ₂ CH ₂ O-) $\delta \approx 2.1\text{-}2.3$ ppm (q, 2H, -CH ₂ CH ₂ NO ₂)	The acetal proton is significantly deshielded by two adjacent oxygen atoms. The protons alpha to the nitro group are deshielded by its strong electron-withdrawing effect. The dioxolane protons will appear as a multiplet.
^{13}C NMR	$\delta \approx 100\text{-}105$ ppm (-CH(O) ₂) $\delta \approx 75\text{-}80$ ppm (-CH ₂ NO ₂) $\delta \approx 64\text{-}66$ ppm (-OCH ₂ CH ₂ O-) $\delta \approx 30\text{-}35$ ppm (-CH ₂ CH ₂ NO ₂)	The acetal carbon is characteristic in this region. The carbon attached to the nitro group is also significantly downfield.
IR (cm ⁻¹)	$\approx 2980\text{-}2880$ (C-H stretch) ≈ 1550 (asymmetric N-O stretch) ≈ 1380 (symmetric N-O stretch) $\approx 1200\text{-}1050$ (C-O stretch)	Strong, characteristic absorbances for the nitro group are expected. The C-O ether stretch from the dioxolane ring will also be prominent. [10]

Reactivity and Potential Applications in Drug Development

The reactivity of **2-(2-Nitroethyl)-1,3-dioxolane** is dominated by the nitro group. This functional group is a key component in many bio-reductive drugs, also known as hypoxia-activated prodrugs (HAPs).[\[3\]](#)

Mechanism of Action as a Hypoxia-Activated Prodrug

In the low-oxygen (hypoxic) environments characteristic of solid tumors, endogenous nitroreductase enzymes are overexpressed.[\[3\]](#) These enzymes can reduce the nitro group of a prodrug to generate highly reactive and cytotoxic species, such as hydroxylamines and nitroso radicals, which can induce DNA damage and kill cancer cells selectively.[\[4\]](#)[\[12\]](#)



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Caption: Proposed bioactivation pathway in hypoxic tumor cells.

Experimental Protocol: In Vitro Nitroreductase Assay

This protocol validates the central hypothesis of bioactivation. The consumption of NADPH, monitored by the decrease in absorbance at 340 nm, provides direct evidence of the nitroreductase-catalyzed reduction of the compound.

- Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4). Prepare stock solutions of **2-(2-Nitroethyl)-1,3-dioxolane**, recombinant nitroreductase enzyme (e.g., E. coli NfsB), and NADPH in the reaction buffer.
- Assay Setup: In a 96-well plate, add the reaction buffer, the nitroreductase enzyme, and **2-(2-Nitroethyl)-1,3-dioxolane** to the desired final concentrations.
- Initiation: Initiate the reaction by adding NADPH. The inclusion of a control well without the enzyme is crucial to ensure the observed activity is enzyme-dependent.
- Measurement: Immediately place the plate in a spectrophotometer and measure the decrease in absorbance at 340 nm over time. The rate of NADPH consumption is directly proportional to the rate of nitro-reduction.
- Analysis: Calculate the rate of reaction from the linear portion of the absorbance vs. time plot. This confirms that the compound is a substrate for the nitroreductase enzyme.

Safety and Handling

While a specific Safety Data Sheet (SDS) for **2-(2-Nitroethyl)-1,3-dioxolane** is not widely available, precautions should be based on structurally related nitroalkanes and dioxolanes.[\[13\]](#)
[\[14\]](#)[\[15\]](#)

- General Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid contact with skin, eyes, and clothing.[\[13\]](#)[\[14\]](#)
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat.[\[13\]](#)
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, and open flames.[\[14\]](#)
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[\[14\]](#)

Conclusion

2-(2-Nitroethyl)-1,3-dioxolane stands out as a promising chemical entity with significant potential, particularly in the realm of medicinal chemistry. Its synthesis is achievable through standard organic chemistry techniques, and its structure presents a unique opportunity for developing novel therapeutics. The presence of the bioreducible nitro group makes it an excellent candidate for the design of hypoxia-activated prodrugs, a targeted approach to cancer therapy. Further investigation into its biological activity, metabolic stability, and toxicological profile is warranted to fully unlock its potential for drug development professionals.

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- To cite this document: BenchChem. [Introduction: Bridging Scaffolds for Novel Functionality]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1313605#2-2-nitroethyl-1-3-dioxolane-chemical-properties]

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